2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a benzyloxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like sodium hypochlorite for oxidative ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring with benzyloxy and methoxyphenyl groups
Properties
CAS No. |
5879-51-6 |
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Molecular Formula |
C26H31NO5S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3-(3-cyclopentylpropanoyl)-2-(4-methoxy-3-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C26H31NO5S/c1-31-22-13-12-20(15-23(22)32-16-19-9-3-2-4-10-19)25-27(21(17-33-25)26(29)30)24(28)14-11-18-7-5-6-8-18/h2-4,9-10,12-13,15,18,21,25H,5-8,11,14,16-17H2,1H3,(H,29,30) |
InChI Key |
PRBJMSPCRVLNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CCC3CCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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